Methyl 2-(dimethoxymethyl)nicotinate
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Overview
Description
Methyl 2-(dimethoxymethyl)nicotinate is an organic compound with the molecular formula C10H13NO4. It is a derivative of nicotinic acid and is characterized by the presence of a dimethoxymethyl group attached to the second position of the nicotinate ring. This compound is used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(dimethoxymethyl)nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of an acid catalyst. One common method involves the reaction of 1,1,3,3-tetramethoxypropane with nicotinic acid under acidic conditions to yield the desired product . The reaction is carried out at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of solid acid catalysts, such as MoO3/SiO2, has been reported to improve the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(dimethoxymethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nicotinic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(dimethoxymethyl)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Mechanism of Action
The mechanism of action of Methyl 2-(dimethoxymethyl)nicotinate involves its interaction with specific molecular targets. It is believed to exert its effects through the modulation of prostaglandin pathways, leading to vasodilation and increased blood flow . This mechanism is similar to that of other nicotinic acid derivatives, which are known to influence inflammatory and vascular responses.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid, used primarily as a rubefacient.
Ethyl nicotinate: Another ester of nicotinic acid with similar properties.
Nicotinamide: An amide derivative of nicotinic acid with distinct biological activities.
Uniqueness
Methyl 2-(dimethoxymethyl)nicotinate is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical and physical properties. This modification enhances its solubility and reactivity, making it a valuable compound in various chemical syntheses and pharmaceutical formulations .
Biological Activity
Methyl 2-(dimethoxymethyl)nicotinate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derivative of nicotinic acid, characterized by the presence of two methoxy groups. This structural modification enhances its lipophilicity and bioavailability, facilitating its absorption through biological membranes.
The biological activity of this compound primarily stems from its ability to act as a vasodilator . Similar to other methyl esters of nicotinic acid, it is believed to promote the release of prostaglandins , which are compounds that induce vasodilation by relaxing vascular smooth muscle. This effect can enhance blood flow and reduce local tissue ischemia.
Key Mechanisms:
- Vasodilation : Induces localized blood flow through prostaglandin release.
- Metabolism : Undergoes hydrolysis to yield nicotinic acid, which is essential for coenzyme synthesis (NAD and NADP) in cellular metabolism.
Absorption
This compound exhibits rapid absorption following topical administration due to its lipophilic nature. Studies indicate that similar compounds can penetrate the stratum corneum effectively, with approximately 80-90% absorption observed in vitro in skin models.
Distribution
Once absorbed, the compound is distributed primarily to the liver, kidneys, and adipose tissues. This distribution pattern is consistent with other nicotinic acid derivatives.
Metabolism and Elimination
The compound undergoes ester hydrolysis, producing nicotinic acid and methanol. The metabolic pathway mirrors that of nicotinic acid itself, with renal excretion being the primary route for elimination.
Biological Activity Findings
Recent studies have highlighted various biological activities associated with this compound:
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in preclinical models.
- Analgesic Properties : Similar compounds have been tested for pain relief efficacy, suggesting potential applications in pain management.
- Vascular Health : By improving blood flow and reducing vascular resistance, it may benefit conditions related to poor circulation.
Case Study 1: Topical Application for Pain Relief
A study involving human subjects demonstrated that topical application of methyl nicotinate derivatives resulted in significant vasodilation and pain relief in conditions such as muscle soreness and joint pain. The results indicated a marked improvement in local blood flow and reduction in discomfort levels post-application.
Case Study 2: Vascular Disorders in Veterinary Medicine
Methyl nicotinate has been utilized in veterinary preparations for treating vascular disorders in livestock. Its efficacy was evaluated based on improvement metrics such as reduced edema and enhanced recovery from injuries.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C10H13NO4 |
---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
methyl 2-(dimethoxymethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO4/c1-13-9(12)7-5-4-6-11-8(7)10(14-2)15-3/h4-6,10H,1-3H3 |
InChI Key |
ZALDZHYXSVXRAX-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C(C=CC=N1)C(=O)OC)OC |
Origin of Product |
United States |
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